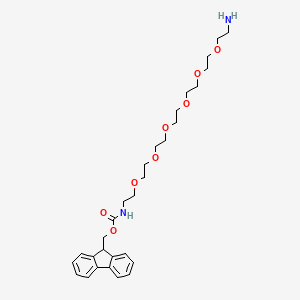

Fmoc-N-amido-PEG6-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C29H42N2O8 |

|---|---|

分子量 |

546.7 g/mol |

IUPAC 名称 |

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C29H42N2O8/c30-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-31-29(32)39-23-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-8,28H,9-23,30H2,(H,31,32) |

InChI 键 |

YEBWGCPXUNRKIW-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCN |

产品来源 |

United States |

Foundational & Exploratory

What is the chemical structure of Fmoc-N-amido-PEG6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-amido-PEG6-amine is a heterobifunctional linker molecule widely utilized in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its chemical structure, properties, and its pivotal role in the development of novel therapeutics. PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[2] They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker like this compound.[2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The Fmoc group provides a temporary blockage of one of the amine functionalities, which can be selectively removed under basic conditions, allowing for controlled, sequential conjugation reactions. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3]

The IUPAC name for this compound is 9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate.[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C29H42N2O8 | [1][] |

| Molecular Weight | 546.65 g/mol | [2][] |

| Exact Mass | 546.2900 u | [1] |

| Purity | >98% | [1] |

| Appearance | Transparent Liquid | [] |

| Storage Conditions | -20°C | [1] |

Core Applications in Drug Development

This compound is a critical building block in the synthesis of PROTACs.[1][2] Its bifunctional nature allows for the covalent linkage of a target protein ligand and an E3 ligase ligand. The PEG6 spacer provides the necessary flexibility and distance between the two ligands to facilitate the formation of a productive ternary complex (Target Protein : PROTAC : E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically involves a multi-step process where the ligands for the target protein and the E3 ligase are sequentially coupled to the linker. The presence of the Fmoc protecting group allows for directional synthesis. For instance, the free amine can be reacted with an activated carboxylic acid on one of the ligands, followed by deprotection of the Fmoc group to reveal a new amine for reaction with the second ligand.

The logical workflow for utilizing this compound in PROTAC synthesis is depicted below.

Caption: PROTAC Synthesis Workflow.

Once synthesized, the PROTAC mediates the degradation of the target protein through the ubiquitin-proteasome system. The diagram below illustrates this signaling pathway.

Caption: PROTAC Signaling Pathway.

Experimental Protocols

While specific protocols for the synthesis of this compound are proprietary and depend on the manufacturer, the following provides a generalized methodology for its use in solid-phase peptide synthesis (SPPS) to conjugate it to an amino acid, which is a common step in building a PROTAC.

Fmoc Deprotection and Coupling on Solid Support

This protocol describes the deprotection of the Fmoc group from a resin-bound peptide and the subsequent coupling of this compound.

Materials:

-

Fmoc-protected peptide bound to a solid-phase resin (e.g., Wang or Rink Amide resin)

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (1.5-3 equivalents relative to the resin loading), HATU (1.5-3 eq.), and HOBt (1.5-3 eq.) in DMF.

-

Add DIPEA (3-5 eq.) to the activation mixture and vortex briefly.

-

Add the activated linker solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

To monitor the reaction completion, a Kaiser test can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) and methanol (B129727) (3-5 times).

-

-

Drying: Dry the resin under vacuum.

The resulting product is the peptide-PEG6-amine conjugate with a terminal Fmoc group, ready for further modifications.

Conclusion

This compound is a versatile and enabling chemical tool for the construction of PROTACs and other complex bioconjugates. Its well-defined structure, including the cleavable Fmoc protecting group and the solubilizing PEG spacer, provides researchers with precise control over the synthesis of molecules designed to modulate biological pathways for therapeutic benefit. Understanding the properties and reaction protocols associated with this linker is fundamental for professionals engaged in the cutting-edge field of targeted protein degradation.

References

Fmoc-N-amido-PEG6-amine molecular weight and formula

Introduction:

Fmoc-N-amido-PEG6-amine is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one terminus and a primary amine on the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The Fmoc group provides temporary protection of the amine, allowing for selective deprotection under basic conditions to facilitate subsequent conjugation reactions. The PEG chain enhances solubility in aqueous media, reduces aggregation, and minimizes immunogenicity of the resulting conjugates. This document provides a concise overview of the key physicochemical properties of this compound.

Physicochemical Properties:

The fundamental molecular characteristics of this compound are summarized in the table below. These values are crucial for stoichiometric calculations in conjugation reactions and for the characterization of resulting biomolecules.

| Property | Value |

| Molecular Formula | C29H42N2O8[][2] |

| Molecular Weight | 546.65 g/mol [][3] |

| Exact Mass | 546.2900 g/mol [2] |

| Elemental Analysis | C: 63.72%, H: 7.74%, N: 5.12%, O: 23.41%[2] |

Chemical Structure:

The structure of this compound consists of three key components: the Fmoc protecting group, the PEG6 linker, and the terminal primary amine. The logical relationship between these components is illustrated in the diagram below.

Figure 1: A diagram illustrating the components of this compound.

Applications:

This compound serves as a versatile tool in the development of complex biomolecules. A primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as a PEG-based linker.[2][3] The workflow for its use in solid-phase peptide synthesis (SPPS) is outlined below.

Figure 2: A generalized workflow for the incorporation of this compound in SPPS.

Experimental Protocols:

Detailed experimental protocols for the use of this compound are highly dependent on the specific application. For instance, in peptide synthesis, standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are employed. The Fmoc group is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). The subsequent coupling of the exposed amine can be achieved using standard coupling reagents like HATU or HBTU. For PROTAC synthesis, the terminal amine of the deprotected linker can be reacted with a carboxylic acid-functionalized ligand for the target protein, often facilitated by amide bond forming reagents. It is recommended to consult established protocols for SPPS and bioconjugation for detailed methodologies.

References

A Technical Guide to Fmoc-N-amido-PEG6-amine and its Carboxylic Acid Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fmoc-N-amido-PEG6-amine, a heterobifunctional PEG linker crucial in bioconjugation, peptide synthesis, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document clarifies the distinction between the amine and its more commonly available carboxylic acid precursor, Fmoc-N-amido-PEG6-acid, and furnishes detailed experimental protocols for their application.

Compound Identification and Properties

A critical point of clarification for researchers is the distinction between two closely related PEG6 linkers. While often searched for interchangeably, they are distinct chemical entities with different reactive functionalities.

-

Fmoc-N-amido-PEG6-acid : This compound features an N-terminal amine protected by a fluorenylmethoxycarbonyl (Fmoc) group and a terminal carboxylic acid. The CAS number for this molecule is 882847-34-9 .[1][2][3][4][5]

-

This compound : This derivative possesses an Fmoc-protected amine on one terminus and a free primary amine on the other. It is typically available through custom synthesis, and as such, a specific CAS number is often not assigned ("N/A").[6]

The polyethylene (B3416737) glycol (PEG) spacer in both molecules imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the conjugated biomolecules.[4]

Quantitative Data Summary

The table below summarizes the key chemical properties of both PEG linkers, facilitating a clear comparison for experimental design.

| Property | Fmoc-N-amido-PEG6-acid | This compound |

| CAS Number | 882847-34-9[1][2][3][4][5] | Not Assigned (N/A)[6] |

| Molecular Formula | C₃₀H₄₁NO₁₀[1][2][3][4] | C₂₉H₄₂N₂O₈[6] |

| Molecular Weight | ~575.66 g/mol [2][4] | ~546.66 g/mol [6] |

| Terminal Functional Groups | Fmoc-protected amine, Carboxylic acid | Fmoc-protected amine, Primary amine |

| Synonyms | Fmoc-NH-PEG6-CH2CH2COOH, (Fmoc-amino)-PEG6-carboxylic Acid, Fmoc-21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid[2] | Fmoc-N-amido-PEG6 amine[6] |

| Purity | Typically >95%[4] | Typically >98% (custom synthesis)[6] |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[4] Keep dry and protected from light.[4] | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[6] Keep dry and protected from light.[6] |

Key Experimental Protocols

The utility of these linkers lies in their heterobifunctional nature, allowing for sequential and site-specific conjugation reactions. Below are detailed protocols for the fundamental steps in their application.

Fmoc Group Deprotection

The removal of the Fmoc protecting group is the initial step to reveal a free amine, which can then be used for subsequent conjugation. This protocol is applicable to both this compound and Fmoc-N-amido-PEG6-acid.

Materials:

-

Fmoc-protected PEG linker

-

20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Dissolve the Fmoc-protected PEG linker in a minimal amount of DMF.

-

Add the 20% piperidine in DMF solution to the linker. A common ratio is 10 mL of deprotection solution per gram of resin-bound peptide, which can be adapted for solution-phase chemistry.

-

Allow the reaction to proceed at room temperature. A typical procedure involves two treatments: the first for 2-5 minutes, followed by a second treatment for 5-10 minutes.

-

Following deprotection, the resulting free amine is typically washed with several portions of DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Amine Coupling with Fmoc-N-amido-PEG6-acid

The terminal carboxylic acid of Fmoc-N-amido-PEG6-acid can be coupled to a primary amine on a target molecule (e.g., a protein, peptide, or another linker component) using carbodiimide (B86325) chemistry.

Materials:

-

Fmoc-N-amido-PEG6-acid

-

Amine-containing target molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

Procedure:

-

Dissolve the Fmoc-N-amido-PEG6-acid in the Activation Buffer.

-

Add EDC (typically 1.2-1.5 molar excess) and NHS (typically 1.2-1.5 molar excess) to the solution to activate the carboxylic acid by forming an NHS ester. Allow this reaction to proceed for 15-20 minutes at room temperature.

-

Introduce the amine-containing target molecule, dissolved in Coupling Buffer, to the activated linker solution.

-

Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding an amine-containing buffer to consume any unreacted NHS esters.

-

Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

Carboxylic Acid Coupling with this compound

Once the Fmoc group is removed from Fmoc-N-amido-PEG6-acid (yielding a diamine-PEG6), or by using custom-synthesized this compound and deprotecting one end, the resulting free amine can be coupled to a carboxylic acid on a target molecule. This is a common step in PROTAC synthesis.

Materials:

-

Amine-PEG6-Fmoc linker (deprotected)

-

Carboxylic acid-containing target molecule (e.g., a warhead for a PROTAC)

-

Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS.

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA).

-

Anhydrous DMF or DMSO.

Procedure:

-

Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Add the coupling reagent (e.g., HATU, ~1.2 equivalents) and the base (e.g., DIPEA, ~2-3 equivalents).

-

Introduce the deprotected Amine-PEG6-Fmoc linker to the reaction mixture.

-

Stir the reaction at room temperature for 3-24 hours, monitoring progress by LC-MS or TLC.

-

Upon completion, the product can be isolated through standard organic synthesis workup procedures, which may include aqueous extraction and purification by column chromatography.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and the logic of PROTAC action where these PEG linkers are instrumental.

General Bioconjugation Workflow

This diagram outlines the sequential steps for conjugating two molecules (Molecule A and Molecule B) using a heterobifunctional Fmoc-PEG-acid linker.

Caption: Sequential bioconjugation using a heterobifunctional PEG linker.

PROTAC Synthesis and Mechanism of Action

This diagram illustrates the synthesis of a PROTAC using an Fmoc-PEG-amine linker and its subsequent mechanism of action, leading to targeted protein degradation.

Caption: PROTAC synthesis workflow and its degradation mechanism.

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Fmoc amine azide-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 4. medkoo.com [medkoo.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties and Applications of Fmoc-N-amido-PEG6-amine Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of the Fmoc-N-amido-PEG6-amine linker. This heterobifunctional molecule is a cornerstone in modern bioconjugation, solid-phase peptide synthesis (SPPS), and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring a terminal primary amine and another amine protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure allows for sequential and controlled conjugation reactions. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media.

Quantitative data for the linker are summarized in the table below, compiled from various suppliers.

| Property | Value | References |

| Molecular Formula | C₂₉H₄₂N₂O₈ | [][2] |

| Molecular Weight | 546.65 g/mol | [][3] |

| Exact Mass | 546.2900 g/mol | [2] |

| Purity | >98% | [2] |

| Appearance | To be determined | [2] |

| Elemental Analysis | C: 63.72%; H: 7.74%; N: 5.12%; O: 23.41% | [2] |

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the this compound linker.

| Condition | Recommendation | References |

| Storage (Short-term) | 0 - 4 °C (days to weeks), dry and dark | [2] |

| Storage (Long-term) | -20 °C (months to years) | [2] |

| Shipping | Shipped under ambient temperature as a non-hazardous chemical. The product is stable for several weeks during ordinary shipping. | [2] |

| Solubility | Soluble in regular aqueous solutions and most organic solvents. | [4] |

Key Applications and Experimental Protocols

The unique structure of this compound makes it a versatile tool in bioconjugation and drug discovery. Its primary applications include its role as a linker in PROTAC synthesis and as a building block in solid-phase peptide synthesis.

Role in PROTAC Synthesis

This compound serves as a PEG-based PROTAC linker.[2][3] PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker component provides the necessary spacing and flexibility between the target-binding ligand and the E3 ligase ligand.

The workflow for utilizing this linker in PROTAC synthesis is outlined below.

Application in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the Fmoc group serves as a temporary protecting group for the primary amine.[5] This allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The Fmoc group is stable under various reaction conditions but can be easily removed with a mild base, typically a solution of piperidine in dimethylformamide (DMF).[6][7]

-

Resin Swelling: The peptide-resin is swelled in a suitable solvent like DMF or dichloromethane (B109758) (DCM).

-

Deprotection: The resin is treated with a 20-50% solution of piperidine in DMF. This is typically done in two stages (e.g., 5 minutes followed by 10-15 minutes) to ensure complete removal of the Fmoc group.[8]

-

Washing: The resin is thoroughly washed with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.

-

Confirmation: The completion of the deprotection can be monitored by UV spectroscopy, as the cleaved dibenzofulvene adduct has a strong UV absorbance.[9]

The free amine is then ready for coupling with the next Fmoc-protected amino acid in the sequence. The hydrophilic PEG6 spacer of the linker can be incorporated into a peptide to improve its solubility or to provide a flexible spacer arm for attaching other molecules like drugs or labels.

The logical flow of incorporating the linker into a peptide chain via SPPS is shown below.

Chemical Reactivity and Functional Groups

The linker possesses two key reactive sites:

-

Primary Amine (-NH₂): This free amine can readily react with activated carboxylic acids (e.g., NHS esters), aldehydes, and ketones to form stable amide or imine bonds, respectively.[]

-

Fmoc-protected Amine (Fmoc-NH-): The Fmoc group is a base-labile protecting group.[8] It is stable to acidic conditions, making it orthogonal to acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[10] Cleavage with a mild base like piperidine reveals a primary amine, which can then be used for subsequent conjugation steps. This orthogonality is a fundamental principle in complex, multi-step syntheses.[9]

References

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound-Yichang Boren Kairun Pharmaceutical Co., Ltd. | Chemicals | Polyethylene glycol linker [en.borenpeg.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. chempep.com [chempep.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Fmoc | BroadPharm [broadpharm.com]

Solubility Profile of Fmoc-N-amido-PEG6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-N-amido-PEG6-amine in commonly used laboratory solvents: dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and water. Understanding the solubility of this reagent is critical for its effective use in peptide synthesis, drug delivery systems, and various bioconjugation applications.

Core Concepts in Solubility

This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a flexible hexaethylene glycol (PEG6) spacer, and a terminal primary amine. The solubility of this compound is influenced by the interplay between the hydrophobic Fmoc group and the hydrophilic PEG spacer. The PEG chain, in particular, is known to enhance aqueous solubility and reduce aggregation of conjugated molecules.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., mg/mL) for this compound is not extensively documented in publicly available literature, qualitative assessments from suppliers and related product information provide valuable insights into its behavior in different solvents. The following table summarizes the expected solubility based on the properties of similar PEGylated compounds.

| Solvent | Chemical Formula | Type | Expected Solubility of this compound | Rationale |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | DMF is a versatile solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar moieties. Similar Fmoc-protected and PEGylated molecules are known to be soluble in DMF. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | DMSO is a powerful solvent with a high dielectric constant, making it effective at dissolving many polar and nonpolar compounds. Related PEG linkers demonstrate good solubility in DMSO.[1][2] |

| Water | H₂O | Polar Protic | Sparingly Soluble to Soluble | The hydrophilic PEG6 spacer is expected to confer a degree of water solubility.[3][4][5] However, the hydrophobic Fmoc group may limit its overall solubility in purely aqueous solutions. The solubility is likely to be concentration-dependent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific application, it is recommended to perform an experimental determination. The following protocol outlines a general "shake-flask" method, a reliable technique for assessing thermodynamic solubility.

Materials:

-

This compound

-

Solvent of interest (DMF, DMSO, or water)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired solvent (e.g., 1 mL) to each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the solute in the saturated solution.

-

Express the solubility in appropriate units (e.g., mg/mL, mmol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Function of hydrophilic linkers in bioconjugation

An In-depth Technical Guide on the Function of Hydrophilic Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation is a cornerstone of modern therapeutic and diagnostic development, enabling the creation of targeted therapies like antibody-drug conjugates (ADCs), PEGylated proteins, and sophisticated imaging agents. A critical component in the design of these complex molecules is the linker, a molecular bridge that connects the biological moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The physicochemical properties of this linker can profoundly influence the overall efficacy, safety, and developability of the bioconjugate.

Many potent therapeutic payloads are highly hydrophobic. Their conjugation to biomolecules often leads to challenges such as poor aqueous solubility, a tendency to aggregate, rapid clearance from circulation, and potential immunogenicity.[1][2] Hydrophilic linkers have emerged as a pivotal technology to mitigate these issues. By incorporating moieties that favorably interact with water, these linkers enhance the drug-like properties of the entire bioconjugate, ultimately widening the therapeutic window.[1][3] This guide provides a comprehensive overview of the core functions of hydrophilic linkers, their chemical diversity, quantitative impact on bioconjugate performance, and the experimental protocols used for their evaluation.

Core Functions and Advantages of Hydrophilic Linkers

The strategic incorporation of hydrophilic linkers into bioconjugates addresses several key challenges in drug development. Their primary functions are multifaceted, contributing to improved physicochemical properties, pharmacokinetics, and therapeutic performance.

-

Enhanced Solubility and Reduced Aggregation : The conjugation of hydrophobic payloads can decrease the overall solubility of a bioconjugate, leading to the formation of aggregates.[1] These aggregates can compromise therapeutic efficacy, induce an immune response, and complicate manufacturing and formulation.[1][4] Hydrophilic linkers, particularly those based on polyethylene (B3416737) glycol (PEG), create a hydration shell around the conjugate, which improves aqueous solubility and prevents aggregation.[1][5] This is crucial for maintaining the bioconjugate as a stable, monomeric species in aqueous buffers and in the bloodstream.[6][7] Glucuronide linkers have also been shown to significantly reduce aggregation, with conjugates showing minimal aggregation (<5%) compared to those with more hydrophobic dipeptide linkers, which can exhibit up to 80% aggregation.[6]

-

Improved Pharmacokinetics (PK) : The hydrophilic nature of these linkers can shield the bioconjugate from premature clearance by the reticuloendothelial system.[1] This "stealth" effect, often associated with PEGylation, leads to a longer circulation half-life and increased exposure of the target tissue to the therapeutic.[1][5][8] Studies have consistently shown that ADCs with higher hydrophilicity exhibit slower plasma clearance.[1][9] This extended circulation time allows for greater accumulation in the target tissue, such as a tumor, enhancing the therapeutic effect.[1]

-

Enabling Higher Drug-to-Antibody Ratios (DAR) : For ADCs, achieving a high drug-to-antibody ratio (DAR) is often desirable for maximizing potency. However, conjugating multiple hydrophobic payloads can exacerbate aggregation and solubility problems.[10][11] Hydrophilic linkers make it feasible to attach a greater number of drug molecules to the antibody without inducing aggregation or compromising the affinity of the resulting conjugate.[6][10] Linkers containing sulfonate or PEG groups have been shown to enable higher DARs than traditional hydrophobic linkers.[6][10][11]

-

Reduced Immunogenicity : PEG, a common component of hydrophilic linkers, is known for its non-immunogenic properties.[5][12] By creating a protective hydration layer, the PEG chain can mask potentially immunogenic epitopes on the payload or the conjugate itself, reducing the risk of an unwanted immune response.[5][12]

Types of Hydrophilic Linkers

A variety of chemical structures are employed to impart hydrophilicity to bioconjugate linkers. The choice of linker depends on the specific payload, the biological target, and the desired release mechanism.

-

Polyethylene Glycol (PEG) Linkers : PEG linkers are the most widely used type of hydrophilic linker, composed of repeating ethylene (B1197577) glycol units.[5] They are valued for their high water solubility, biocompatibility, flexibility, and non-immunogenicity.[8][13] PEG linkers can be designed in various architectures, including linear, branched, or pendant configurations, and their length can be precisely controlled to fine-tune the properties of the bioconjugate.[8][9] Monodisperse PEG linkers, which have a precise and fixed molecular weight, are often preferred in drug development to ensure the homogeneity of the final product.[9][13]

-

Sulfonate-Containing Linkers : The incorporation of negatively charged sulfonate groups is an effective strategy to increase the hydrophilicity of a linker.[10][11] These linkers can improve the aqueous solubility of the conjugate and enable higher drug loading without causing aggregation.[6][10]

-

Glucuronide Linkers : These linkers incorporate a hydrophilic sugar group (glucuronic acid) that is cleaved by the lysosomal enzyme β-glucuronidase.[6][14] This provides a tumor-selective release mechanism, as β-glucuronidase is often overexpressed in the tumor microenvironment.[14] The inherent hydrophilicity of the sugar moiety also helps to mitigate the hydrophobicity of the payload.[6][14]

-

Peptide Linkers : While some peptide linkers can be hydrophobic, they can be rendered hydrophilic by incorporating polar amino acids such as glycine, serine, and threonine.[15][16] These amino acids provide flexibility and can form hydrogen bonds with water, enhancing solubility.[15][16]

-

Hydrophilic Macrocycles : Recent research has explored the use of hydrophilic macrocycles, such as cyclodextrins and crown ethers, as alternatives to linear polymers like PEG.[17] These structures can be integrated into the linker design to effectively mask the hydrophobicity of the payload and have been shown to enhance the in vivo efficacy of ADCs.[17]

Data Presentation: Quantitative Impact of Hydrophilic Linkers

The advantages of hydrophilic linkers have been substantiated by numerous studies. The following tables summarize key quantitative data comparing bioconjugates with hydrophilic linkers to their more hydrophobic counterparts.

Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and Potency

| Bioconjugate / Linker Type | Linker Hydrophilicity | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | In Vitro Potency (IC50) | Reference(s) |

| ADC with Glucuronide Linker | High | N/A | <5% | Similar to dipeptide-linked ADC | [6] |

| ADC with Dipeptide Linker | Low | N/A | up to 80% | Similar to glucuronide-linked ADC | [6] |

| Brentuximab-MMAE with 3'-amino-α-cyclodextrin | High | 4 | N/A | 16-34 pM (comparable to Adcetris®) | [17] |

| Brentuximab-MMAE with 24-unit PEG | High | 4 | N/A | 16-34 pM (comparable to Adcetris®) | [17] |

| Adcetris® (Brentuximab vedotin) | Moderate | 4 | N/A | 16 pM | [17] |

Table 2: Impact of Linker Hydrophilicity on Pharmacokinetics (PK)

| Bioconjugate / Linker Type | Linker Hydrophilicity | Key PK Finding | Animal Model | Reference(s) |

| ADC with Pendant PEG Linker | High | Slower clearance rates compared to linear PEG and Kadcyla® | Mice | [9] |

| ADC with Linear PEG Linker | Moderate | Faster clearance than pendant PEG format | Mice | [9] |

| ADC with Hydrophilic Linker | High | Slower plasma clearance and longer plasma exposure | General observation | [1] |

| Non-binding IgG ADC with shorter PEG chains | Lower | Faster non-specific uptake by tissue, reduced tolerance | Rats | [7] |

| Non-binding IgG ADC with longer PEG chains | Higher | Slower non-specific uptake, improved tolerance | Rats | [7] |

Table 3: Impact of Linker Hydrophilicity on In Vivo Efficacy

| Bioconjugate / Linker Type | Linker Hydrophilicity | Key Efficacy Finding | Tumor Model | Reference(s) |

| ADC with Hydrophilic Linker | High | Greater tumor growth inhibition | General observation | [1] |

| AMC with Sulfonate/PEG Linker | High | Wider selectivity window vs. MDR cancer cell lines | Xenograft models | [10][11] |

| AMC with SPDB/SMCC Linker | Low | Narrower selectivity window | Xenograft models | [10][11] |

| ADC with Cyclodextrin/Crown Ether Linker | High | Greater efficacy than Adcetris®; comparable or superior to 24-unit PEG | N/A | [17] |

| Glucuronide-linked ADC | High | Greater in vivo efficacy than dipeptide-linked ADC | N/A | [6] |

Experimental Protocols

The evaluation of bioconjugates containing hydrophilic linkers involves a series of standardized in vitro and in vivo experiments.

Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a typical conjugation procedure involving the reduction of interchain disulfide bonds followed by conjugation with a maleimide-functionalized linker-payload.

-

Antibody Preparation : Dialyze the monoclonal antibody (mAb) into a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with EDTA.

-

Disulfide Bond Reduction : Partially reduce the interchain disulfide bonds of the mAb using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The amount of TCEP is carefully controlled to achieve the desired number of free thiol groups for conjugation. Incubate the reaction at 37°C for 1-2 hours.

-

Removal of Reducing Agent : Remove excess TCEP using a desalting column or tangential flow filtration, exchanging the antibody into a fresh conjugation buffer.

-

Conjugation Reaction : Add the maleimide-functionalized hydrophilic linker-payload (dissolved in a co-solvent like DMSO) to the reduced mAb solution. The reaction is typically performed at room temperature for 1-4 hours or at 4°C overnight.

-

Quenching : Quench any unreacted thiol groups on the antibody by adding an excess of a quenching agent like N-acetylcysteine.

-

Purification : Purify the resulting ADC from unconjugated linker-payload and other reaction components using methods such as size exclusion chromatography (SEC) or tangential flow filtration.

-

Characterization : Characterize the final ADC product for DAR (e.g., by UV-Vis spectroscopy or mass spectrometry), aggregation (by SEC), purity, and endotoxin (B1171834) levels.

Protocol 2: Evaluation of ADC Aggregation by Size Exclusion Chromatography (SEC)

SEC is used to separate molecules based on their hydrodynamic size, making it an ideal method for quantifying aggregates.

-

System Preparation : Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

-

Sample Preparation : Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

-

Injection and Analysis : Inject a defined volume of the ADC sample onto the SEC column. Monitor the eluate using a UV detector at 280 nm.

-

Data Interpretation : The chromatogram will show peaks corresponding to the monomeric ADC and any high molecular weight species (aggregates). Integrate the peak areas to calculate the percentage of monomer and aggregate in the sample.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to kill 50% of cancer cells (IC50) in culture.

-

Cell Seeding : Seed antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment : Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.

-

Incubation : Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

Viability Assessment : Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).

-

Data Analysis : Plot cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4: Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical procedure to assess the circulation half-life and clearance of an ADC in an animal model.[18][19]

-

Animal Model : Use female Sprague-Dawley rats or BALB/c mice.[18] Acclimatize the animals for at least one week before the study.

-

Administration : Administer a single intravenous (IV) dose of the ADC via the tail vein.[18]

-

Blood Sampling : Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days, 21 days).[18] Collect blood into tubes containing an anticoagulant.

-

Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Quantification of ADC : Measure the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA).[18]

-

Data Analysis : Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

Mandatory Visualizations

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[1]

Caption: Experimental workflow for ADC synthesis and functional evaluation.

Caption: Logical relationships of hydrophilic linker properties and outcomes.

Conclusion

The strategic design and incorporation of hydrophilic linkers are critical for realizing the full therapeutic potential of bioconjugates, particularly antibody-drug conjugates.[1] By improving solubility, reducing aggregation, and optimizing pharmacokinetic profiles, these linkers directly address the challenges posed by hydrophobic payloads.[1][5][9] The experimental data consistently demonstrates the superiority of bioconjugates containing hydrophilic linkers over their more hydrophobic counterparts in terms of stability, in vivo performance, and reduced toxicity.[1][17] As the field of bioconjugation continues to advance, the continued development of novel and sophisticated hydrophilic linker technologies—including cleavable systems, macrocycles, and sequence-defined structures—will be crucial in creating safer and more effective targeted therapies for oncology and beyond.[1][20]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]

- 4. youtube.com [youtube.com]

- 5. purepeg.com [purepeg.com]

- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. precisepeg.com [precisepeg.com]

- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 14. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

- 16. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Pivotal Role of Flexible PEG Linkers in PROTAC Design and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to facilitate a productive ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, flexible polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design. This technical guide provides a comprehensive overview of the role of flexible PEG linkers in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid in the rational design of next-generation protein degraders.

Core Principles of Flexible PEG Linkers in PROTACs

Flexible PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique combination of properties that are highly advantageous in PROTAC design.[1]

-

Enhanced Solubility and Physicochemical Properties: PROTACs are often large and lipophilic, leading to poor aqueous solubility. The incorporation of hydrophilic PEG chains can significantly improve the solubility of PROTACs, which is crucial for their handling, formulation, and bioavailability.[1][2] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments. By varying the number of PEG units, researchers can fine-tune key physicochemical properties such as the topological polar surface area (TPSA) and lipophilicity (cLogP), which are critical for drug-like characteristics.[3]

-

Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers can be beneficial.[3] PEG linkers can adopt folded conformations, which may shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.[3] However, excessive PEGylation can also negatively impact permeability, necessitating empirical optimization for each PROTAC system.

-

Facilitating Ternary Complex Formation: The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex. The flexibility and length of the PEG linker are critical parameters that dictate the geometry of this complex.[4] An optimal linker length is essential to minimize steric hindrance and to properly orient the POI and E3 ligase for efficient ubiquitination of the target protein.[4]

Quantitative Impact of PEG Linker Length on PROTAC Performance

The length of the PEG linker has a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. This relationship is often target and cell-line dependent, and systematic variation of the linker length is a key optimization strategy.

Case Study: BRD4-Targeting PROTACs

The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. The following tables summarize the impact of PEG linker length on the performance of BRD4-targeting PROTACs, typically composed of a JQ1 derivative as the BRD4 ligand and a pomalidomide (B1683931) or VHL ligand to recruit the CRBN or VHL E3 ligase, respectively.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Illustrative BRD4-Targeting PROTACs

| PROTAC (Illustrative) | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| BRD4-PROTAC-1 | JQ1-PEG2-Pomalidomide | ~800-850 | ~3.5-4.5 | ~150-170 | 2-3 | 10-12 |

| BRD4-PROTAC-2 | JQ1-PEG3-Pomalidomide | ~840-900 | ~3.2-4.2 | ~160-180 | 2-3 | 11-13 |

| BRD4-PROTAC-3 | JQ1-PEG4-Pomalidomide | ~890-950 | ~3.0-4.0 | ~170-190 | 2-3 | 12-14 |

| BRD4-PROTAC-4 | JQ1-PEG5-Pomalidomide | ~930-990 | ~2.8-3.8 | ~180-200 | 2-3 | 13-15 |

Data compiled and estimated from publicly available research for illustrative purposes.[3]

Table 2: Impact of PEG Linker Length on In Vitro Degradation of BRD4

| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| 0 (No PEG) | BRD4 | H661 | < 500 | > 90 | [5][6] |

| 1 | BRD4 | H661 | > 5000 | ~50 | [5][6] |

| 2 | BRD4 | H661 | > 5000 | ~60 | [5][6] |

| 1-2 (CRBN) | BRD4 | H661 | > 5000 | - | [6] |

| 4-5 (CRBN) | BRD4 | H661 | < 500 | - | [6] |

Note: The data presented is a synthesis of findings from multiple research articles. Direct comparison can be challenging due to variations in experimental conditions.[5][6] A common phenomenon observed is the "hook effect," where PROTAC efficacy decreases at higher concentrations due to the formation of unproductive binary complexes.

Signaling Pathways and Experimental Workflows

The rational design and evaluation of PROTACs involve understanding the underlying biological pathways and employing a systematic experimental workflow.

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Design and Evaluation

The development of an effective PROTAC is an iterative process involving design, synthesis, and biological evaluation.

Caption: A typical workflow for the design and evaluation of PROTACs.

Detailed Experimental Protocols

Western Blot Analysis of Protein Degradation

Objective: To quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

-

Cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231 for BRD4).

-

PROTAC stock solution (in DMSO).

-

Vehicle control (DMSO).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (against POI and a loading control like GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., streptavidin-coated for biotinylated protein).

-

Purified, biotinylated E3 ligase (e.g., VHL complex).

-

Purified POI (e.g., BRD4 bromodomain).

-

PROTAC.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Immobilization:

-

Immobilize the biotinylated E3 ligase onto the streptavidin sensor chip.

-

-

Binary Interaction Analysis (PROTAC-E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).

-

-

Ternary Complex Formation:

-

Prepare a series of PROTAC concentrations pre-incubated with a near-saturating concentration of the POI.

-

Inject these mixtures over the immobilized E3 ligase. This measures the binding of the PROTAC-POI complex to the E3 ligase.[7]

-

-

Data Analysis:

-

Fit the sensorgrams to appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) as the ratio of the KD of the binary interaction (PROTAC-E3 ligase) to the KD of the ternary interaction.[7] An α value greater than 1 indicates positive cooperativity.

-

Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

Objective: To determine the thermodynamic parameters of binary and ternary complex formation and to quantify cooperativity.

Materials:

-

Isothermal titration calorimeter.

-

Purified E3 ligase.

-

Purified POI.

-

PROTAC.

-

Dialysis buffer.

Procedure:

-

Sample Preparation:

-

Binary Titration (PROTAC into POI):

-

Titrate the PROTAC into a solution of the POI to determine the binding affinity (KD) and enthalpy (ΔH).

-

-

Ternary Titration:

-

Prepare a solution of the POI pre-saturated with the PROTAC.

-

Titrate this complex into a solution of the E3 ligase.

-

Alternatively, titrate the PROTAC into a solution containing both the POI and the E3 ligase.

-

-

Data Analysis:

-

Integrate the heat signals and fit the data to a suitable binding model to obtain the thermodynamic parameters (KD, ΔH, and stoichiometry).

-

Calculate the cooperativity factor (α) from the binary and ternary binding affinities.[10]

-

Synthesis and Purification of PEGylated PROTACs

The synthesis of PROTACs with flexible PEG linkers is typically achieved through standard coupling chemistries. A common example is the synthesis of a BRD4-targeting PROTAC using JQ1 and pomalidomide.

Example: Synthesis of a JQ1-PEG-Pomalidomide PROTAC

General Scheme:

-

Functionalize JQ1 with a reactive handle (e.g., a carboxylic acid).

-

Functionalize pomalidomide with a complementary reactive handle (e.g., an amine).

-

Couple the functionalized JQ1 to a bifunctional PEG linker (e.g., amine-PEG-acid).

-

Couple the resulting JQ1-PEG intermediate to the functionalized pomalidomide via amide bond formation.

Purification:

-

Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization of the final product is done by mass spectrometry and NMR.[11][12]

Conclusion

Flexible PEG linkers are indispensable tools in the design and development of effective PROTACs.[3] They offer a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The length of the PEG linker is a critical parameter that requires careful optimization for each PROTAC system. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[3] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[13]

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uab.edu [uab.edu]

- 9. ITC sample preparation [structbio.vanderbilt.edu]

- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Removal of the Fmoc Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread use is attributed to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This technical guide provides a comprehensive overview of Fmoc chemistry, its application, removal, and the critical parameters for its successful implementation in research and drug development.

Core Principles of Fmoc Chemistry

The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, preventing unwanted side reactions during peptide bond formation.[1][2] It is introduced by reacting an amino acid with an Fmoc-donating reagent, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][3] Fmoc-OSu is often preferred due to its increased stability and the reduced formation of dipeptide impurities during the protection step.[3][4]

The key to the Fmoc group's utility lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[1] This acidity facilitates its removal under mild basic conditions via a β-elimination mechanism.[1][2] This characteristic allows for the selective deprotection of the N-terminus while acid-labile protecting groups on the amino acid side chains remain intact, a concept known as orthogonality.[2][3][5]

Fmoc Protection of Amino Acids

The introduction of the Fmoc group to an amino acid is a critical first step in preparing building blocks for peptide synthesis.

Experimental Protocol: Fmoc Protection of an Amino Acid using Fmoc-OSu

This protocol describes a general procedure for the N-terminal protection of an amino acid.

Materials:

-

Amino acid

-

10% Sodium carbonate solution in water

-

Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)

-

Dioxane

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.[1]

-

In a separate vessel, dissolve Fmoc-OSu in dioxane.[1]

-

Add the Fmoc-OSu solution to the amino acid solution and stir the mixture at room temperature for 4-24 hours.[1]

-

After the reaction is complete, acidify the mixture with dilute HCl.

-

Extract the resulting Fmoc-amino acid using an organic solvent such as ethyl acetate.[1]

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the purified Fmoc-amino acid.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a pivotal step in the iterative cycle of peptide synthesis. The most common method for Fmoc deprotection is treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][6]

The deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

-

Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl group.[1]

-

β-Elimination: The resulting carbanion is unstable and undergoes a β-elimination, leading to the cleavage of the C-O bond of the carbamate. This releases the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[2]

-

Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene byproduct is scavenged by the excess secondary amine (piperidine) to form a stable adduct, preventing it from participating in undesired side reactions.[2]

// Nodes Fmoc_Protected [label="Fmoc-NH-Peptide"]; Piperidine [label="Piperidine"]; Intermediate1 [label="Carbanion Intermediate"]; Free_Amine [label="H2N-Peptide"]; Dibenzofulvene [label="Dibenzofulvene"]; Piperidine_Adduct [label="Dibenzofulvene-Piperidine Adduct"]; CO2 [label="CO2"];

// Edges Fmoc_Protected -> Intermediate1 [label="Proton Abstraction"]; Piperidine -> Intermediate1 [style=dotted]; Intermediate1 -> Free_Amine [label="β-Elimination"]; Intermediate1 -> Dibenzofulvene; Intermediate1 -> CO2; Dibenzofulvene -> Piperidine_Adduct; Piperidine -> Piperidine_Adduct [style=dotted];

} केंदोट Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocols for Fmoc Removal

The following protocols outline the standard procedures for Fmoc deprotection in solid-phase peptide synthesis.

Protocol 1: Standard Fmoc Deprotection in SPPS

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.[7]

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[8]

-

Agitate the mixture at room temperature for an initial 2 minutes, then drain the solution.[8]

-

Add a fresh portion of the 20% piperidine in DMF solution.[8]

-

Continue to agitate the mixture for an additional 5-15 minutes.[6][8]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] The resin is now ready for the next amino acid coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate, which has a characteristic absorbance maximum around 301-312 nm.[9]

Procedure:

-

During the deprotection steps, collect the filtrate drained from the reaction vessel.[9]

-

Dilute an aliquot of the filtrate with a suitable solvent (e.g., ethanol).[9]

-

Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the characteristic wavelength of the adduct.[9]

-

A plateau in the absorbance reading indicates the completion of the Fmoc removal.[9]

// Nodes Start [label="Start with Resin-Bound Amino Acid (Fmoc-AA-Resin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)"]; Wash1 [label="Wash with DMF"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)"]; Wash2 [label="Wash with DMF"]; Repeat [label="Repeat Cycle for\nNext Amino Acid"]; Final_Cleavage [label="Final Cleavage from Resin\n& Side-Chain Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Purified Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat [label="n-1 times"]; Wash2 -> Final_Cleavage [label="After last AA"]; Repeat -> Deprotection; Final_Cleavage -> End; } केंदोट Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc protection and deprotection is crucial for the overall yield and purity of the synthesized peptide.

| Parameter | Reagent/Condition | Typical Value/Observation | Reference(s) |

| Fmoc Protection | |||

| Reagent | Fmoc-OSu | Preferred over Fmoc-Cl to minimize dipeptide formation. | [3] |

| Reaction Time | Fmoc-OSu | 4-24 hours at room temperature. | [1] |

| Yield | General | Typically >90% for Fmoc-amino acid synthesis. | [10] |

| Fmoc Deprotection | |||

| Reagent | 20% Piperidine in DMF | Standard and most widely used. | [2][6] |

| Reaction Time | 20% Piperidine in DMF | 5-20 minutes in total. | [6][8] |

| Monitoring Wavelength | Dibenzofulvene-piperidine adduct | ~301-312 nm. | [9] |

| Coupling Efficiency | Per step in SPPS | Generally high, often exceeding 99%. | [11][] |

Alternative Deprotection Reagents

While piperidine is the most common reagent for Fmoc removal, alternatives have been explored to address certain limitations, such as its classification as a controlled substance in some regions.[13]

| Reagent | Concentration | Comments | Reference(s) |

| Piperidine | 20% in DMF | The gold standard, fast and efficient. | [2] |

| 4-Methylpiperidine | 20% in DMF | Similar kinetics to piperidine, not a controlled substance. | [13] |

| Piperazine | 10% w/v in 9:1 DMF/ethanol | A viable alternative, may offer safety advantages. | [14] |

| 1,8-Diazabicycloundec-7-ene (DBU) | 2% DBU / 2% Piperidine in DMF | Used for sluggish deprotections, but can increase aspartimide formation. | [15] |

| Diethylamine | 10-60% in DMF | Inexpensive alternative, but requires longer reaction times. | [16] |

Common Side Reactions and Troubleshooting

Despite its robustness, Fmoc chemistry is not without potential pitfalls.

-

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide intermediate, especially when using stronger bases like DBU for deprotection.[15]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the cleavage of the dipeptide from the resin.[11]

-

Incomplete Deprotection: Steric hindrance or peptide aggregation can lead to incomplete removal of the Fmoc group, resulting in deletion sequences.[9] Monitoring the deprotection reaction is crucial to mitigate this.

-

Racemization: While generally low with standard coupling reagents, some amino acids are more susceptible to racemization.[11]

-

Impurities in Fmoc-Amino Acids: The presence of impurities such as free amino acids, dipeptides, or β-alanine derivatives in the starting Fmoc-amino acid can lead to the incorporation of incorrect sequences.[17]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and orthogonal approach to the synthesis of a vast array of peptides. A thorough understanding of its chemistry, the mechanisms of its introduction and removal, and the potential for side reactions is paramount for researchers and drug development professionals. By carefully selecting reagents, optimizing reaction conditions, and diligently monitoring each step of the synthesis, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful and high-fidelity synthesis of complex and sensitive peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 5. biosynth.com [biosynth.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. peptide.com [peptide.com]

- 16. researchgate.net [researchgate.net]

- 17. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]

The Cornerstone of Bioconjugation: A Technical Guide to the Synthesis and Characteristics of Bifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, bifunctional polyethylene (B3416737) glycol (PEG) linkers have emerged as indispensable tools. Their inherent properties of biocompatibility, hydrophilicity, and chemical versatility make them ideal candidates for connecting therapeutic payloads to targeting moieties, enhancing the pharmacokinetic profiles of biologics, and constructing complex biomaterials. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of these critical molecules, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Core Characteristics of Bifunctional PEG Linkers

Bifunctional PEG linkers are characterized by a central hydrophilic PEG chain of varying length, flanked by two distinct reactive functional groups. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules, a crucial feature in the design of sophisticated bioconjugates like antibody-drug conjugates (ADCs).[1][2]

The key advantages imparted by the PEG component include:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of hydrophobic drugs and biomolecules, mitigating aggregation issues.[3]

-

Reduced Immunogenicity: The flexible PEG chain can effectively shield epitopes on a protein's surface, thereby reducing its recognition by the immune system.[4]

-

Improved Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance, prolonging their circulation half-life in the bloodstream.[3][4]

-

Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, widely approved for biomedical applications.[3]

The choice of terminal functional groups is dictated by the desired conjugation chemistry and the available reactive sites on the molecules to be linked. Common functionalities include amine-reactive N-hydroxysuccinimide (NHS) esters, thiol-reactive maleimides, and bioorthogonal "click chemistry" partners like azides and alkynes.[2]

Synthesis of Bifunctional PEG Linkers

The synthesis of bifunctional PEG linkers can be broadly categorized into two main approaches: the functionalization of pre-existing PEG diols and the ring-opening polymerization of ethylene (B1197577) oxide with functional initiators. The former is more common for commercially available PEGs of various molecular weights.

A versatile and widely employed strategy involves the asymmetric functionalization of a symmetrical PEG diol. This is often achieved by first protecting one of the terminal hydroxyl groups, followed by the modification of the unprotected hydroxyl group. The protecting group is then removed, and the second functional group is introduced.

A key step in many syntheses is the activation of the terminal hydroxyl groups. Monotosylation, for instance, is a selective method to activate one hydroxyl group, which can then be converted into a variety of other functionalities. For example, reacting a monotosyl-PEG with sodium azide (B81097) introduces an azide group for click chemistry applications.[5]

Quantitative Data on Bifunctional PEG Linker Synthesis

The following tables summarize key quantitative data related to the synthesis and characteristics of various bifunctional PEG linkers.

| Linker Type | Functional Groups | Molecular Weight (Da) | Synthesis Yield (%) | Purity (%) | Reference(s) |

| NHS-PEG-Silane | NHS Ester, Triethoxysilane | 5000 | 80 | >95 (by NMR) | [6] |

| Azide-PEG-NHS | Azide, NHS Ester | Varies | High | Quantitative (by NMR & MS) | [7] |

| Maleimide-PEG-NHS | Maleimide (B117702), NHS Ester | 513.49 | Not specified | High | [4] |

| Tosyl-PEG-OH | Tosylate, Hydroxyl | 1600 | >95 | >95 (by NMR) | [8] |

| Azide-PEG-OH | Azide, Hydroxyl | 1500 | 95 | >95 (by NMR) | [8] |

| Amine-PEG-OH | Amine, Hydroxyl | 1500 | 95 | >95 (by NMR) | [8] |

Table 1: Summary of Synthesis Yields and Purity for Various Bifunctional PEG Linkers.

| Linker Type | Molecular Weight (Da) | Polydispersity Index (PDI) | Analytical Method | Reference(s) |

| Monodisperse PEG8-Ts | 452.5 | 1.00 (98.7% oligomer purity) | HPLC | [9] |

| Monodisperse PEG12-Ts | 628.7 | 1.00 (98.2% oligomer purity) | HPLC | [9] |

| Monodisperse PEG16-Ts | 804.9 | 1.00 (97.0% oligomer purity) | HPLC | [9] |

| Polydisperse mPEG | 500 - 10,000 | Typically >1.01 | GPC/SEC | [8] |

Table 2: Molecular Weight and Polydispersity of Representative PEG Linkers.

Experimental Protocols

Synthesis of α-Azide-ω-hydroxyl PEG

This protocol is adapted from a versatile route for synthesizing heterobifunctional PEGs.[8]

Materials:

-

α-Tosyl-ω-hydroxyl PEG (1.0 eq)

-

Sodium azide (NaN₃) (5.0 eq)

-

Dry N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas

Procedure:

-

Dissolve α-Tosyl-ω-hydroxyl PEG and sodium azide in dry DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Purge the flask with argon or nitrogen gas.

-

Stir the reaction mixture overnight at 90 °C under an inert atmosphere.

-

After cooling to room temperature, filter the reaction mixture to remove any solids.

-

Remove the DMF under vacuum using a rotary evaporator.

-

Dissolve the crude product in DCM and wash it twice with brine and twice with water in a separatory funnel.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and remove the DCM by rotary evaporation to yield the α-azide-ω-hydroxyl PEG product.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the structure and purity of PEG linkers.[10]

Sample Preparation:

-

Dissolve 5-10 mg of the PEG linker in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Analysis:

-

PEG Backbone: A characteristic strong singlet or multiplet is observed around 3.64 ppm, corresponding to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).

-

Terminal Groups: The chemical shifts of the protons on or near the terminal functional groups will be indicative of a successful synthesis. For example:

-

Hydroxyl (-OH): A triplet around 4.58 ppm is often observed for the terminal hydroxyl proton in DMSO-d₆.[11]

-

Azide (-N₃): Protons on the carbon adjacent to the azide group typically appear as a triplet around 3.38 ppm.

-

Maleimide: The two protons of the maleimide ring appear as a singlet at approximately 6.7 ppm.

-

-

Purity Assessment: The integration of the signals corresponding to the terminal groups relative to the integration of the PEG backbone protons can be used to determine the degree of functionalization and the purity of the sample.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is an effective method for both the analysis and purification of bifunctional PEG linkers, especially for monodisperse species.[7][9]

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

Mobile Phase:

-